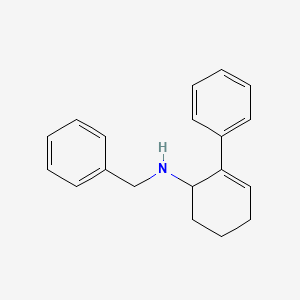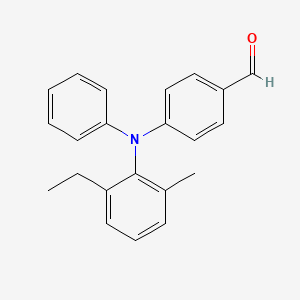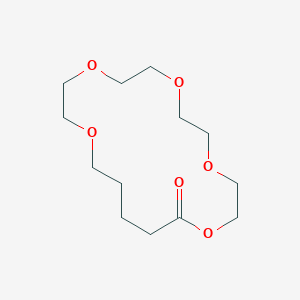
1,4,7,10,13-Pentaoxacyclooctadecan-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxacyclooctadecan-14-one, also known as a crown ether, is a macrocyclic compound characterized by its ability to form stable complexes with various cations. This compound is part of the larger family of crown ethers, which are known for their unique ring structures that can encapsulate metal ions, making them useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10,13-Pentaoxacyclooctadecan-14-one typically involves the cyclization of linear polyethers. One common method includes the reaction of diethylene glycol with a suitable dihalide under high-dilution conditions to promote cyclization over polymerization. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of crown ethers like this compound involves similar cyclization reactions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7,10,13-Pentaoxacyclooctadecan-14-one primarily undergoes complexation reactions with metal cations. These reactions are driven by the formation of stable host-guest complexes, where the crown ether acts as the host and the metal ion as the guest.
Common Reagents and Conditions:
Complexation: The compound reacts with metal salts such as potassium thiocyanate or sodium thiocyanate in solvents like acetonitrile or methanol. The reaction conditions typically involve mild temperatures and neutral pH.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products: The primary products of these reactions are the metal-crown ether complexes, which can be isolated and characterized by techniques such as X-ray diffraction and NMR spectroscopy.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxacyclooctadecan-14-one has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between ionic and organic phases.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to encapsulate and transport metal ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures, particularly in the mining and waste treatment industries.
Mécanisme D'action
The mechanism by which 1,4,7,10,13-Pentaoxacyclooctadecan-14-one exerts its effects is primarily through the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cation, effectively encapsulating it within the ring structure. This complexation can alter the chemical properties of the metal ion, making it more soluble in organic solvents or facilitating its transport across membranes.
Comparaison Avec Des Composés Similaires
1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a smaller ring size, known for its ability to complex with smaller cations.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six oxygen atoms, offering different complexation properties.
Uniqueness: 1,4,7,10,13-Pentaoxacyclooctadecan-14-one is unique due to its specific ring size and the number of oxygen atoms, which provide an optimal balance for complexing with medium-sized cations. This makes it particularly useful in applications requiring selective ion transport and separation.
Propriétés
Numéro CAS |
188915-88-0 |
|---|---|
Formule moléculaire |
C13H24O6 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxacyclooctadecan-14-one |
InChI |
InChI=1S/C13H24O6/c14-13-3-1-2-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13/h1-12H2 |
Clé InChI |
RZIHNXUTBJLTEB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOCCOCCOCCOCCOC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


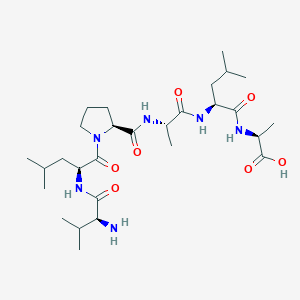

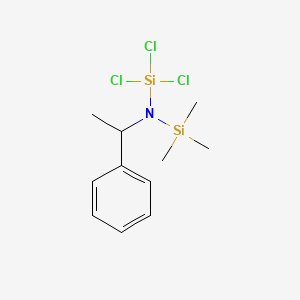

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
